3-Methyl-5-isoxazolecarbohydrazide

Vue d'ensemble

Description

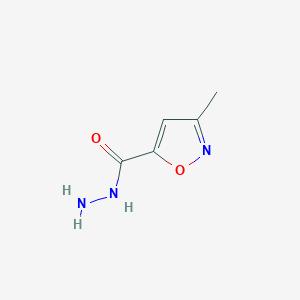

3-Methyl-5-isoxazolecarbohydrazide is a chemical compound with the CAS Number: 89179-79-3 . It has a molecular weight of 141.13 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7N3O2/c1-3-2-4 (10-8-3)5 (9)7-6/h2H,6H2,1H3, (H,7,9) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction . For instance, intermediate 100 was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 h and yielded methyl 5-phenylisoxazole-3-carboxylate 101. Afterward, isoxazole 101 was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yielded 5-phenylisoxazole-3-carbohydrazide 102 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Gene Expression Modulation

3-Methyl-5-isoxazolecarbohydrazide, a synthetic isoxazole derivative, shows potential as an anti-inflammatory drug candidate. In a study by Płoszaj et al. (2016), its effects on gene modulation were observed in human Caco-2 cultured cells. This compound influenced the expression of autoimmune and inflammatory genes, showing similarities and differences in gene regulation compared to Leflunomide, another isoxazole derivative. This suggests its potential for clinical development in disease modification with structural modifications (Płoszaj, Regiec, Ryng, Piwowar, & Kruzel, 2016).

Spectroscopic Analysis

Regiec et al. (2014) conducted spectral and structural studies on this compound, comparing its infrared and Raman spectra with calculated parameters using ab initio DFT methods. This detailed analysis helped in understanding the compound's molecular structure and its vibrational characteristics, contributing to the knowledge of its physical and chemical properties (Regiec, Płoszaj, Ryng, & Wojciechowski, 2014).

Immunomodulatory Effects

Drynda et al. (2015) explored the effects of this compound on lymphocyte subsets and humoral immune response in mice. The study found that this compound modulated T and B lymphocyte numbers and enhanced humoral immune response, indicating its potential use in treating autoimmune diseases and infections or as a vaccine adjuvant (Drynda, Obmińska-Mrukowicz, Mączyński, & Ryng, 2015).

Immunomodulatory Activity in vitro

In another study by Drynda et al. (2014), the immunomodulatory activity of this compound was assessed in vitro. The compound stimulated lymphocyte proliferation and influenced the production of interleukin by murine peritoneal macrophages. These findings underscore its potential as a functional drug in immunomodulatory therapy (Drynda, Mączyński, Ryng, & Obmińska-Mrukowicz, 2014).

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Isoxazole derivatives, including 3-Methyl-5-isoxazolecarbohydrazide, have significant potential in the field of drug discovery . They are commonly found in many commercially available drugs and are of enormous significance . Therefore, it is imperative to develop new eco-friendly synthetic strategies for these compounds . Particular attention is being paid to the class of immune stimulators with a potential application in chemotherapy patients .

Mécanisme D'action

Target of Action

3-Methyl-5-isoxazolecarbohydrazide, also known as 5-amino-3-methylisoxazole, is a heterocyclic compound that has been shown to have various biological activities .

Mode of Action

It is known that the compound exhibits immunosuppressive action in in-vitro assays . This suggests that it may interact with immune cells or molecules involved in immune responses, leading to a decrease in immune activity.

Biochemical Pathways

Given its immunosuppressive properties, it is likely that it influences pathways related to immune response .

Result of Action

The primary result of this compound’s action is immunosuppression, as demonstrated in in-vitro assays . This suggests that the compound could potentially be used in situations where suppression of the immune response is beneficial, such as in the treatment of autoimmune diseases or to prevent organ transplant rejection.

Analyse Biochimique

Biochemical Properties

3-Methyl-5-isoxazolecarbohydrazide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydrazine hydrate, leading to the formation of 5-phenylisoxazole-3-carbohydrazide . This interaction is significant as it highlights the compound’s potential in forming stable complexes with other biomolecules. Additionally, the compound’s structure allows it to participate in various cycloaddition reactions, further emphasizing its versatility in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the amino group in the isoxazole ring can lead to changes in gene expression, affecting cellular functions . Moreover, its ability to inhibit or activate specific enzymes can result in alterations in cellular metabolism, making it a valuable tool in studying cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound’s structure allows it to form stable complexes with enzymes, leading to either inhibition or activation of these enzymes . Additionally, the compound can influence gene expression by interacting with specific DNA sequences, thereby modulating the transcriptional activity of genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged interactions with biomolecules . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, making it suitable for therapeutic applications . At higher doses, the compound can exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies . Threshold effects have also been observed, where the compound’s efficacy increases up to a certain dosage, beyond which its effects plateau or diminish .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s structure allows it to participate in reactions that influence metabolic flux and metabolite levels . For instance, its interaction with specific enzymes can lead to the formation of intermediate metabolites, which play a crucial role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. The compound’s structure includes targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in biochemical research .

Propriétés

IUPAC Name |

3-methyl-1,2-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-2-4(10-8-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMNGIIARGTKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627090 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89179-79-3 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-isoxazolecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)